

1,3-Diphenylurea molecular structure and properties

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Compound of Interest

Compound Name: 1,3-Diphenylurea

Cat. No.: B7728601

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An In-depth Technical Guide to **1,3-Diphenylurea**: Molecular Structure and Properties

Introduction

1,3-Diphenylurea, also known as carbanilide, is an organic compound belonging to the phenylurea class. Structurally, it is derived from urea with a phenyl group substituted on each nitrogen atom.^{[1][2][3]} This compound serves as a vital biochemical reagent and is recognized for its role as a cytokinin, a class of plant hormones that promotes cell division and flower development.^{[4][5]} Beyond its endogenous presence in plants like coconut milk (*Cocos nucifera*), the **1,3-diphenylurea** scaffold is of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of therapeutic applications, including as anti-diabetic, anticancer, and antiviral agents, primarily due to the ability of the NH-CO-NH scaffold to bind to diverse biological targets.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological activities of **1,3-Diphenylurea**, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

1,3-Diphenylurea is a symmetrical molecule featuring a central urea functional group flanked by two phenyl rings. X-ray crystallography studies have determined that the compound crystallizes in an orthorhombic system. The planarity of the nitrogen atom environments is influenced by amide-type resonance and interaction with the aromatic systems.

Table 1: Chemical Identifiers for **1,3-Diphenylurea**

Identifier	Value	Source(s)
IUPAC Name	1,3-diphenylurea	
Synonyms	N,N'-Diphenylurea, Carbanilide	
CAS Number	102-07-8	
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	
SMILES String	O=C(Nc1ccccc1)Nc2ccccc2	
InChI Key	GWEHVDDNNLFDJLR-UHFFFAOYSA-N	
EC Number	203-003-7	

| PubChem CID | 7595 | |

Physicochemical Properties

1,3-Diphenylurea is a white to off-white crystalline solid or powder at room temperature. It is stable under normal conditions but is incompatible with strong oxidizing agents.

Table 2: General Physicochemical Properties of **1,3-Diphenylurea**

Property	Value	Source(s)
Molecular Weight	212.25 g/mol	
Appearance	White to off-white solid/powder	
Melting Point	238-241 °C (460-466 °F)	
Boiling Point	262 °C (504 °F) (decomposes)	
Density	1.239 - 1.32 g/cm ³	

| LogP | 3.00 | |

The solubility of **1,3-Diphenylurea** is a critical factor for its application. Its predominantly non-polar nature, owing to the two bulky phenyl groups, limits its solubility in polar solvents like water.

Table 3: Solubility of **1,3-Diphenylurea**

Solvent	Solubility	Source(s)
Water	< 0.1 mg/mL (sparingly soluble)	
DMSO	~30 mg/mL	
Dimethylformamide (DMF)	~30 mg/mL	
Methanol	Soluble	
Ethanol	Moderately soluble	
Pyridine	50 mg/mL	

| DMSO:PBS (pH 7.2) 1:20 | ~50 µg/mL | |

Synthesis and Purification

1,3-Diphenylurea can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of phenyl isocyanate with aniline. Another established method is the reaction of aniline with urea.

Caption: General workflow for the synthesis of **1,3-Diphenylurea** from aniline and urea.

Experimental Protocol: Synthesis from Aniline and Urea

- Preparation: Dissolve 12 g of aniline hydrochloride and 6 g of urea in 50 mL of warm water in a 250 mL flask equipped with a reflux condenser.
- Reaction: Heat the solution to boiling and maintain reflux for 90 minutes. Crystalline **1,3-Diphenylurea** typically begins to precipitate after 30-40 minutes. If supersaturation occurs, vigorous shaking can induce crystallization.

- Isolation: While still hot, quickly filter the reaction mixture using a preheated Büchner funnel to separate the precipitated **1,3-Diphenylurea**.
- Washing: Wash the collected solid twice with hot water to remove any unreacted starting materials or byproducts like 1-phenylurea.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
- Drying: Dry the purified crystals to obtain the final product. The expected melting point of the pure compound is approximately 237-241 °C.

Biological and Pharmacological Properties

The biological significance of **1,3-Diphenylurea** and its derivatives is broad, spanning from plant physiology to potential human therapeutics.

- Cytokinin Activity: **1,3-Diphenylurea** exhibits weak cytokinin activity, promoting plant growth and cell division. It has been shown to increase the fresh weight of tobacco plant tissue and induce cytokinin autonomy in cultured bean callus tissue.
- Enzyme Inhibition: The diphenylurea scaffold is a key pharmacophore in designing enzyme inhibitors.
 - α -Glucosidase Inhibition: Schiff base derivatives of **1,3-diphenylurea** have demonstrated potent inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential therapeutic application in managing type 2 diabetes by controlling blood glucose levels.
 - Kinase Inhibition (Anticancer): Novel derivatives incorporating the **1,3-diphenylurea** structure have been synthesized as dual inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases implicated in tumor angiogenesis and metastasis. One such derivative showed significant tumor inhibition in vivo against breast cancer models.

Caption: Inhibitory action of the **1,3-Diphenylurea** scaffold on key enzymatic targets.

Key Experimental Protocols

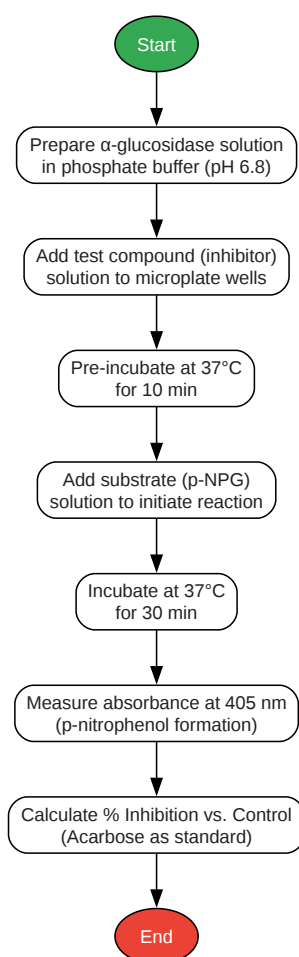
Protocol 1: Melting Point Determination

This protocol provides a general method for accurately measuring the melting point range of a solid compound like **1,3-Diphenylurea**.

- **Sample Preparation:** Ensure the **1,3-Diphenylurea** sample is completely dry and finely powdered.
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. A compact column of 2-3 mm is sufficient.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 240 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- **Reporting:** The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow.

Protocol 2: α -Glucosidase Inhibition Assay (Adapted)

This protocol outlines the steps to evaluate the inhibitory potential of **1,3-Diphenylurea** derivatives against α -glucosidase.



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Caption: Experimental workflow for an in vitro α -glucosidase inhibition assay.

- **Reagent Preparation:** Prepare solutions of α -glucosidase enzyme, the test compound (dissolved in a suitable solvent like DMSO), and the substrate (p-nitrophenyl- α -D-glucopyranoside, p-NPG) in a phosphate buffer (e.g., pH 6.8).
- **Assay Setup:** In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test compound. Include control wells with no inhibitor and a standard inhibitor like Acarbose.
- **Pre-incubation:** Pre-incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

- **Reaction Initiation:** Add the p-NPG substrate solution to all wells to start the enzymatic reaction.
- **Incubation:** Incubate the plate at 37 °C for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced by the enzymatic hydrolysis of p-NPG.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **1,3-Diphenylurea**.

Table 4: Key Spectroscopic Data for **1,3-Diphenylurea**

Technique	Observed Peaks / Signals	Source(s)
¹ H NMR	δ 8.65 (s, 2H, NH), 7.45 (d, 4H, Ar-H), 7.28 (t, 4H, Ar-H), 6.96 (t, 2H, Ar-H)	
(500 MHz, DMSO-d ₆)		
¹³ C NMR	δ 153.0 (C=O), 140.2 (Ar-C), 129.3 (Ar-C), 122.3 (Ar-C), 118.7 (Ar-C)	
(126 MHz, DMSO-d ₆)		

| IR (KBr) | 3100–3300 cm⁻¹ (N-H stretching), 1670 cm⁻¹ (Amide C=O stretching) | |

Conclusion

1,3-Diphenylurea is a foundational molecule with well-characterized structural and physicochemical properties. Its significance extends from its natural role as a plant cytokinin to

its modern application as a versatile scaffold in medicinal chemistry. The established protocols for its synthesis and analysis, combined with a growing understanding of its biological targets, make it a compound of continued interest for researchers in synthetic chemistry, plant biology, and drug discovery. The potential to develop potent and selective enzyme inhibitors based on the **1,3-diphenylurea** framework highlights its enduring importance in the development of novel therapeutics.

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Phone: (601) 213-4426

Email: info@benchchem.com